Diclazuril, (R)-
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Overview
Description
Diclazuril, ®- is a benzeneacetonitrile derivative known for its potent anticoccidial properties. It is primarily used in veterinary medicine to prevent and treat coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry . The compound is effective against various Eimeria species, which are responsible for significant economic losses in the poultry industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diclazuril typically involves several key steps, starting with 2,6-dichloro-4-nitroaniline as the raw material . The process includes:
Sandmeyer Reaction: This step involves the conversion of 2,6-dichloro-4-nitroaniline to 2,6-dichloro-4-nitrobenzene diazonium salt.
Affine Replacement: The diazonium salt undergoes an affine replacement reaction to form 2,6-dichloro-4-nitrobenzene.
Reduction: The nitro group is reduced to an amine group.
Diazotization and Diazotization Reduction: The amine group is converted back to a diazonium salt and then reduced.
Two-Step Condensation Reactions: These reactions lead to the formation of the triazine ring.
Cyclization: The final step involves cyclization to form diclazuril.
Industrial Production Methods
Industrial production of diclazuril follows a similar synthetic route but is optimized for higher yields and purity. The process avoids column chromatography, making it suitable for large-scale production . The final product is obtained through refining steps that ensure a purity of 99.5% .
Chemical Reactions Analysis
Types of Reactions
Diclazuril undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in converting nitro groups to amine groups.
Substitution: Halogen substitution reactions are common in the synthesis of diclazuril.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and hydrogen gas.
Solvents: Tetrahydrofuran (THF), acetonitrile, and methylene dichloride.
Major Products
The major products formed from these reactions include various triazine derivatives, which are intermediates in the synthesis of diclazuril .
Scientific Research Applications
Diclazuril has a wide range of applications in scientific research:
Mechanism of Action
Diclazuril exerts its effects by interfering with the life cycle of Eimeria parasites. It inhibits the development of the parasites at various stages, including sporozoites and merozoites . The exact molecular targets and pathways involved are not fully understood, but it is believed to disrupt the parasite’s ability to reproduce and invade host cells .
Comparison with Similar Compounds
Similar Compounds
Toltrazuril: Another triazine derivative used as an anticoccidial agent.
Nicarbazin: A combination of two compounds used to prevent coccidiosis.
Ponazuril: A metabolite of toltrazuril with similar anticoccidial properties.
Uniqueness
Diclazuril is unique due to its high efficacy at low doses and its ability to target multiple stages of the Eimeria life cycle . Unlike toltrazuril, which requires higher doses, diclazuril is effective at a dose of 1 mg/kg . This makes it a preferred choice in the poultry industry for preventing coccidiosis .
Biological Activity
Diclazuril, a member of the triazinone class, is primarily recognized for its anticoccidial properties and is widely used in veterinary medicine, particularly in poultry and equine applications. This article explores the biological activity of (R)-Diclazuril, focusing on its pharmacokinetics, efficacy against various pathogens, and safety profile.
The chemical structure of Diclazuril is characterized by its dichloro and triazinone moieties, which contribute to its pharmacological effects. The compound acts by inhibiting the development of coccidia, specifically targeting the apicomplexan parasites responsible for coccidiosis in animals. Its mechanism involves interference with mitochondrial functions and inhibition of mitochondrial respiration in these protozoa.
Pharmacokinetics
Diclazuril exhibits distinct pharmacokinetic properties that influence its efficacy and safety:
- Absorption : Studies indicate that Diclazuril has limited absorption in the gastrointestinal tract. For instance, in male Wistar rats administered 10 mg/kg, approximately 90% of the radioactivity was excreted in feces within 24 hours, with minimal urinary excretion .
- Distribution : The compound reaches peak plasma concentrations (1.5-2.0 µg-eq./ml) within 6 hours post-administration, with a half-life of approximately 50 hours in both plasma and tissues .
- Metabolism and Excretion : Most of the administered dose remains unchanged in feces, indicating low metabolic conversion. Tissue concentrations are generally lower than plasma concentrations, with significant accumulation observed in the liver and kidneys .
Efficacy Against Coccidia
Diclazuril is primarily employed to control coccidiosis caused by Eimeria species in poultry. Recent studies have demonstrated its efficacy:
- A study involving broiler chickens showed that Diclazuril effectively reduced oocyst shedding and improved body weight gain compared to untreated controls. The treatment group exhibited significantly lower caecal lesion scores .
Treatment Group | Oocyst Count (Mean ± SD) | Body Weight Gain |
---|---|---|
Untreated | 165 ± 47.7 | - |
Diclazuril (10 ppm) | 72.0 ± 15.4 | Improved |
Nano Diclazuril (2.5 ppm) | 65.0 ± 22.6 | Similar to Diclazuril |
- In a comparative study against toltrazuril, Diclazuril demonstrated superior efficacy in reducing oocyst counts in infected mice .
Safety Profile
The safety of Diclazuril has been extensively evaluated across different species:
- Long-term Toxicity Studies : In long-term studies involving Wistar rats, doses up to 18 mg/kg bw/day showed no significant drug-related changes, while higher doses resulted in mild hepatotoxicity indicators such as centrilobular swelling .
- Equine Applications : In horses treated prophylactically for Sarcocystis neurona, Diclazuril demonstrated a favorable safety profile with no significant adverse effects reported at therapeutic doses (1 mg/kg) .
Case Studies
- Broiler Chickens : A study found that administering Diclazuril led to improved growth performance and reduced clinical signs of coccidiosis compared to untreated groups .
- Pregnant Animals : Research indicated that Diclazuril effectively protected pregnant dams from severe complications associated with Toxoplasma infections, highlighting its potential use beyond traditional applications .
Properties
CAS No. |
142004-15-7 |
---|---|
Molecular Formula |
C17H9Cl3N4O2 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m1/s1 |
InChI Key |
ZSZFUDFOPOMEET-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Origin of Product |
United States |
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